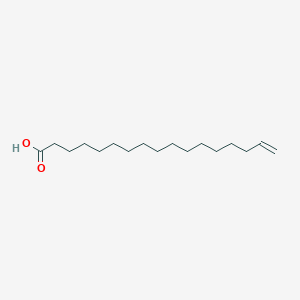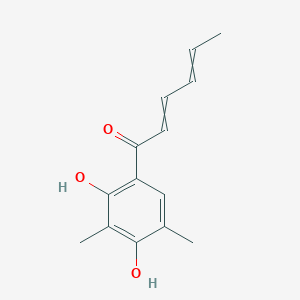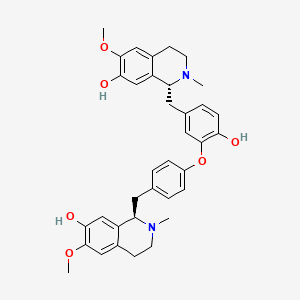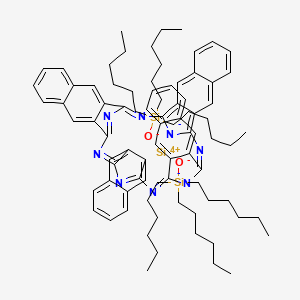![molecular formula C22H14 B1218775 Dibenz[a,j]anthracene CAS No. 224-41-9](/img/structure/B1218775.png)
Dibenz[a,j]anthracene
概要
説明
Dibenz[a,j]anthracene is a polycyclic aromatic hydrocarbon (PAH) with five benzene rings . It has low water solubility and low volatility, and therefore occurs predominantly in solid form, bound to particulates in polluted air, soil, or sediment . It is generated whenever organic matter or fuel is incompletely burnt or combusted .
Synthesis Analysis
A strategy for the synthesis of dibenz[a,j]anthracenes (DBAs) from cyclohexa-2,5-diene-1-carboxylic acids has been presented . This approach involves sequential C–H olefination, cycloaddition, and decarboxylative aromatization . In the key step for DBA skeleton construction, the bis-C–H olefination products, 1,3-dienes, are utilized as substrates for [4 + 2] cycloaddition with benzyne .
Molecular Structure Analysis
Dibenz[a,j]anthracene is a polycyclic aromatic hydrocarbon (PAH) made of five fused benzene rings . It is stable and highly genotoxic in bacterial and mammalian cell systems, as it intercalates into DNA and causes mutations .
Chemical Reactions Analysis
Dibenz[a,j]anthracene is a polycyclic aromatic hydrocarbon (PAH) known for its π-conjugated electronic structure . These π-extended aromatic molecules possess a low energy gap between the frontier orbitals, particularly in the ultraviolet–visible–near-infrared (UV–vis–NIR) region, and feature accessible redox chemistry and non-covalent interactions .
Physical And Chemical Properties Analysis
Dibenz[a,j]anthracene has a chemical formula of C22H14 . It appears as colorless crystals and has a melting point of 196 °C . It has low water solubility and low volatility .
科学的研究の応用
Comprehensive Analysis of Dibenz[a,j]anthracene Applications
Dibenz[a,j]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure that lends itself to various scientific applications. Below, I’ve detailed six distinct applications, each within its own dedicated section.
Synthesis and Photophysical Properties: Researchers have developed synthetic strategies for Dibenz[a,j]anthracene (DBA) due to its intriguing photophysical properties. These properties make DBA a candidate for optoelectronic applications, such as organic semiconductors in field-effect transistors and organic photovoltaics . The ability to manipulate its electronic structure through synthesis allows for the exploration of its use in sensing and energy conversion.
Environmental Biomarker Studies: DBA’s impact on aquatic life has been studied by measuring biomarkers in species like the common carp. Short-term exposure to DBA has shown significant changes in DNA damage, enzyme activity, and vitellogenin levels, which are crucial for understanding environmental pollution and its effects on wildlife .
Astrophysical Research: Astrophysicists track PAHs, including Dibenz[a,j]anthracene, to understand the carbon chemistry of the universe. These compounds are thought to be associated with over 20% of the universe’s carbon and may be precursors to life formation .
Liquid Crystal Research: Derivatives of Dibenz[a,j]anthracene have been synthesized to exhibit columnar liquid crystalline phases. These phases are useful in the development of display technologies and other applications where the manipulation of light and color at the molecular level is beneficial .
Organic Electronics: The structural features of DBA, particularly its π-conjugated electronic structure, make it a promising material for organic electronics. Its low energy gap between the frontier orbitals suggests potential uses in devices that require efficient charge transport .
Theoretical Chemistry and Aromaticity Studies: DBA serves as a model compound in theoretical chemistry to explore concepts of aromaticity, open-shell radicals, and quantum chemical calculations. Its complex structure challenges existing theories and helps in the development of new computational methods .
作用機序
Target of Action
Dibenz[a,j]anthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets DNA within cells . It interacts with DNA, leading to mutations and potentially causing cancer .
Mode of Action
The compound’s mode of action involves metabolic conversion to oxides and dihydrodiols , which are then oxidized to diol epoxides . These diol epoxides react with DNA, inducing mutations . This process is common to PAHs and is the primary mechanism by which they cause cancer in both humans and experimental animals .
Biochemical Pathways
The biochemical pathways affected by dibenz[a,j]anthracene involve the metabolic conversion of the compound to reactive intermediates that can bind to DNA
Pharmacokinetics
As a pah, it is known to have low water solubility and low volatility . This means it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Result of Action
The primary result of dibenz[a,j]anthracene’s action is the induction of mutations in DNA . These mutations can lead to uncontrolled cell growth and the development of cancer. The International Agency for Research on Cancer (IARC) has classified dibenz[a,j]anthracene as possibly carcinogenic to humans .
Action Environment
The action of dibenz[a,j]anthracene is influenced by environmental factors. It is generated whenever organic matter or fuel is incompletely burnt or combusted . Examples include industrial emissions such as coke oven operations in the coal and steel industry, coal tar distillation, or within engine exhaust . On a personal level, it is produced with high-temperature cooking like frying, grilling, broiling, roasting, and baking, but also when cigarette smoking or marijuana smoking . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
The quest for new synthetic strategies for polycyclic aromatic hydrocarbons (PAHs) has been motivated by the rich chemistry that they have exhibited over the past 50 years . PAHs have emerged as highly promising materials for diverse applications in optoelectronics, sensing, and energy conversion . While linearly ring-fused PAHs (acenes) exhibit intriguing potential for applications such as field-effect transistors and singlet exciton fission, their practical utilization has been impeded by their inherent instability . Substantial efforts have thus been directed toward exploring two-dimensional or angularly fused PAHs .
特性
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIHYVJAYWCEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074811 | |
| Record name | Dibenz[a,j]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224-41-9 | |
| Record name | Dibenz[a,j]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(aj)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000224419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZ(A,J)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M477C74UCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(4-Methoxyphenyl)ethyl]acetamide](/img/structure/B1218699.png)





![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)

